6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal

CAS No.: 74510-19-3

Cat. No.: VC4125641

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74510-19-3 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 6-(1,3-dioxoisoindol-2-yl)hexanal |

| Standard InChI | InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2 |

| Standard InChI Key | AGIYKNXRSZKPGG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

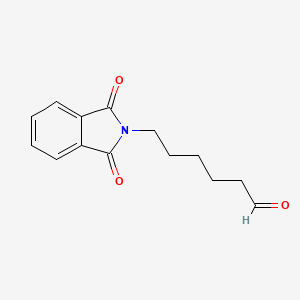

The compound features a phthalimide group (1,3-dioxoisoindole) connected to a six-carbon aldehyde chain. The phthalimide moiety contributes to its planar aromatic system, while the aldehyde group introduces electrophilic reactivity. The molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol .

Table 1: Key Physicochemical Properties

Reactivity and Functional Groups

The aldehyde group (-CHO) at the terminal end of the hexanal chain enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation). The phthalimide group participates in cycloadditions and serves as a protecting group for amines in multi-step syntheses .

Synthesis and Optimization

Primary Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Phthalimide Incorporation: Reacting 6-amino-1-hexanol with potassium phthalimide under reflux conditions yields 6-phthalimidohexanol.

-

Oxidation to Aldehyde: The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, producing the aldehyde derivative .

Key Reaction Steps:

-

Step 1:

-

Step 2:

Yield and Optimization

-

Yield: The oxidation step achieves ~83% yield under optimized conditions .

-

Catalysts: Lewis acids (e.g., ZnCl₂) improve reaction efficiency in phthalimide coupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

Infrared (IR) Spectroscopy

-

Strong absorptions at 1703 cm⁻¹ (C=O stretch, phthalimide) and 2820 cm⁻¹ (aldehyde C-H stretch).

Mass Spectrometry

Synthetic Utility

Precursor for Heterocycles

The aldehyde group facilitates synthesis of:

Peptide Conjugation

In antigen design, analogous compounds (e.g., 6-phthalimidohexanoic acid) conjugate with carrier proteins via amine linkages .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume